Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-
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Overview
Description
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the thiazole ring and the methylphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This reaction forms the thiazole ring, which is then coupled with the benzenesulfonamide moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Scientific Research Applications
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase enzymes.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular pH regulation. This inhibition is particularly effective against carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- can be compared with other benzenesulfonamide derivatives, such as:
4-Methylbenzenesulfonamide: Lacks the thiazole ring and has different biological activities.
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: Contains an amino group and a methoxyphenyl group, leading to different enzyme inhibition profiles.
4-Methyl-N-(phenylcarbamoyl)benzenesulfonamide: Has a phenylcarbamoyl group, which alters its chemical reactivity and biological properties. The uniqueness of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- lies in its thiazole ring and methylphenyl group, which contribute to its potent enzyme inhibition and potential therapeutic applications.
Properties
CAS No. |
66121-83-3 |
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Molecular Formula |
C16H15N3O2S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-2-4-12(5-3-11)15-10-22-16(19-15)18-13-6-8-14(9-7-13)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
VLPSIAJKWCMGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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